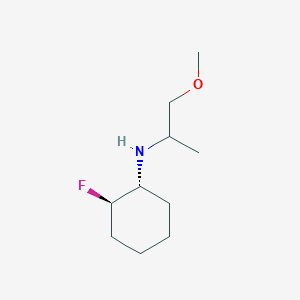

(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine

Descripción general

Descripción

Amines like “(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine” are organic compounds that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Synthesis Analysis

The synthesis of a specific amine can vary greatly depending on the structure of the compound. Generally, amines can be synthesized through reactions like nucleophilic substitution, reduction of nitriles, amides or nitro compounds, or via the Gabriel synthesis .Molecular Structure Analysis

The molecular structure of amines is characterized by the presence of a nitrogen atom, which can form three covalent bonds with other atoms or groups of atoms. The fourth valence electron of nitrogen resides in a lone pair, which can participate in the formation of a dative bond .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also react with acids to form amine salts .Physical And Chemical Properties Analysis

Amines generally have higher boiling points than hydrocarbons of similar molecular weight, and they can engage in hydrogen bonding. They are also usually soluble in organic solvents .Aplicaciones Científicas De Investigación

Photochemical Properties and Cyclomerization

- The compound demonstrates interesting photochemical properties, as evidenced by the efficient cyclomerization observed in compounds with similar structures. For instance, 9-(1-Naphthylmethylaminomethyl)anthracene, a compound with a similar structure, undergoes intramolecular [4+4] cycloaddition, with a noted cyclomerization quantum yield of 0.24 in acidic methanol. This reaction was significantly affected by solvent polarity and was quenched in acetonitrile due to intramolecular electron transfer from the amino group to the excited anthracene moiety (Mori & Maeda, 1997).

Application in Chiral Derivatization

- The compound's enantiomeric structure makes it potentially useful for chiral derivatization, similar to compounds such as 2-Fluoro-2-phenyl-1-aminoethane. Such compounds have been synthesized, separated into enantiomers, and used as chiral derivatizing agents, highlighting the compound's potential in chiral resolution and analysis (Hamman, 1989).

Catalysis and Reaction Parameter Studies

- Compounds with structural similarities are used in catalytic processes, such as the amination of 1-methoxy-2-propanol over silica-supported nickel. The study of reaction parameters for such processes could be relevant to understanding the reactivity and potential applications of (1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine in catalysis (Bassili & Baiker, 1990).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20FNO/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h8-10,12H,3-7H2,1-2H3/t8?,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNXIMKNGOQIOF-VXRWAFEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1CCCCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(COC)N[C@@H]1CCCC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492319.png)

![(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492321.png)

amine](/img/structure/B1492325.png)

![3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492330.png)

![{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492331.png)

![{3-Fluoro-1-azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1492332.png)

![2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride](/img/structure/B1492334.png)

![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-thiopyrano[3,4-d][1,2,3]triazole](/img/structure/B1492336.png)